4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline
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Overview
Description
4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two 4-methoxyphenyl groups attached to a central carbon, which is further bonded to an N,N-dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline typically involves the reaction of 4-methoxybenzyl chloride with N,N-dimethylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-Methoxybenzyl chloride+N,N-dimethylanilineNaOH, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Quinones
Reduction: Reduced derivatives (e.g., amines)
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2,4-Bis(di(4-methoxyphenyl)methyl)-6-methylphenyl
Uniqueness
4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and applications
Properties
CAS No. |
83994-82-5 |
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Molecular Formula |
C23H25NO2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H25NO2/c1-24(2)20-11-5-17(6-12-20)23(18-7-13-21(25-3)14-8-18)19-9-15-22(26-4)16-10-19/h5-16,23H,1-4H3 |
InChI Key |
HMSPBXDPLSZDGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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